molecular formula C28H26N4OS B325331 4-[4-(diethylamino)benzylidene]-5-methyl-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

4-[4-(diethylamino)benzylidene]-5-methyl-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B325331
M. Wt: 466.6 g/mol
InChI Key: WCVGGLPOZVXKRK-PCLIKHOPSA-N
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Description

4-[4-(diethylamino)benzylidene]-5-methyl-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(diethylamino)benzylidene]-5-methyl-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: These involve the reaction of aldehydes or ketones with amines or other nucleophiles to form the desired product.

    Cyclization Reactions: These are used to form the pyrazolone ring structure, which is a key component of the compound.

    Substitution Reactions: These involve the replacement of specific functional groups to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(diethylamino)benzylidene]-5-methyl-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(diethylamino)benzylidene]-5-methyl-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(diethylamino)benzylidene]-5-methyl-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolone derivatives and thiazole-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.

Uniqueness

The uniqueness of 4-[4-(diethylamino)benzylidene]-5-methyl-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H26N4OS

Molecular Weight

466.6 g/mol

IUPAC Name

(4E)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)pyrazol-3-one

InChI

InChI=1S/C28H26N4OS/c1-4-31(5-2)24-14-10-20(11-15-24)16-25-19(3)30-32(27(25)33)28-29-26(18-34-28)23-13-12-21-8-6-7-9-22(21)17-23/h6-18H,4-5H2,1-3H3/b25-16+

InChI Key

WCVGGLPOZVXKRK-PCLIKHOPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=NN(C2=O)C3=NC(=CS3)C4=CC5=CC=CC=C5C=C4)C

SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=NC(=CS3)C4=CC5=CC=CC=C5C=C4)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=NC(=CS3)C4=CC5=CC=CC=C5C=C4)C

Origin of Product

United States

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